molecular formula C15H17NO B1432331 7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1360437-30-4

7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No. B1432331
M. Wt: 227.3 g/mol
InChI Key: GTKIAAMYZAZUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde is a chemical compound that is a derivative of indole . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

Indole derivatives, including 7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde, are synthesized through various methods . One such method is the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This results in a tricyclic indole, which can then be further processed to yield the desired indole derivative .


Molecular Structure Analysis

The molecular structure of 7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde is derived from the indole nucleus . Indole is a significant heterocyclic system in natural products and drugs . The inherent functional groups (CO) in indole derivatives can undergo C–C and C–N coupling reactions and reductions easily .


Chemical Reactions Analysis

Indole derivatives, including 7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Future Directions

The future directions for the research and application of 7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde and other indole derivatives are promising . Their significant role in the synthesis of pharmaceutically active compounds and indole alkaloids, as well as their potential in the treatment of various disorders, make them a subject of ongoing and future research .

properties

IUPAC Name

7-cyclopropyl-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10(2)16-8-12(9-17)14-5-3-4-13(15(14)16)11-6-7-11/h3-5,8-11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKIAAMYZAZUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C(=CC=C2)C3CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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